Dibromo(pentafluorophenyl)phosphine

Description

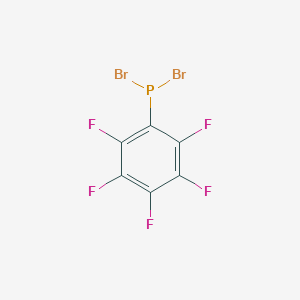

Dibromo(pentafluorophenyl)phosphine (chemical formula: C₆F₅PBr₂) is a halogenated organophosphorus compound characterized by a phosphorus atom bonded to one pentafluorophenyl group (C₆F₅) and two bromine atoms. This structure confers unique electronic and steric properties, making it valuable in catalysis and synthetic chemistry. The pentafluorophenyl group is strongly electron-withdrawing due to the electronegativity of fluorine, while the bromine atoms further enhance the compound’s σ-acceptor character. This combination makes it a potent ligand for transition metals in reactions requiring electron-deficient coordination environments, such as cross-coupling or hydroamination .

Synthesis typically involves bromination of precursor phosphines, such as reacting pentafluorophenylphosphine derivatives with brominating agents. However, its air sensitivity and reactivity necessitate handling under inert atmospheres .

Properties

CAS No. |

13379-67-4 |

|---|---|

Molecular Formula |

C6Br2F5P |

Molecular Weight |

357.84 g/mol |

IUPAC Name |

dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |

InChI |

InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |

InChI Key |

REMGEPKWEWKCEZ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(pentafluorophenyl)phosphine (C₁₈F₁₅P)

- Structure : Three pentafluorophenyl groups attached to phosphorus.

- Molecular Weight : 532.14 g/mol (vs. ~357.77 g/mol for Dibromo(pentafluorophenyl)phosphine) .

- Melting Point : 108–110°C, indicating higher thermal stability compared to Dibromo(pentafluorophenyl)phosphine, which is likely liquid at room temperature .

- Electronic Effects : Strong electron-withdrawing character due to three C₆F₅ groups, but less σ-acceptor strength than Dibromo(pentafluorophenyl)phosphine, which has two electronegative bromines.

- Applications : Used in metal-catalyzed polymerization and hydroamination, though lower yields are observed in Rh-catalyzed reactions compared to bulkier ligands .

Bis(pentafluorophenyl)bromophosphine (C₁₂F₁₀PBr)

- Structure : Two C₆F₅ groups and one bromine atom on phosphorus.

- Reactivity : Intermediate between tris(pentafluorophenyl)phosphine and Dibromo(pentafluorophenyl)phosphine. Used in synthesizing air-sensitive diphosphines, highlighting its role as a precursor in complex ligand systems .

- Stability : Less stable than tris(pentafluorophenyl)phosphine but more stable than Dibromo(pentafluorophenyl)phosphine due to fewer bromines.

Triphenylphosphine (C₁₈H₁₅P)

- Structure : Three phenyl groups attached to phosphorus.

- Electronic Effects : Electron-donating due to phenyl groups, contrasting sharply with the electron-withdrawing nature of C₆F₅ or bromine substituents.

- Applications : Ubiquitous in Stille and Suzuki couplings but ineffective in reactions requiring electron-deficient metal centers .

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

- Structure : Three trimethylsilyl groups.

- Steric Effects : Extremely bulky, creating highly shielded phosphorus centers.

- Reactivity: Used in synthesizing phosphine-based nanomaterials but lacks the electrophilic character of Dibromo(pentafluorophenyl)phosphine .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance in Rh-Catalyzed Hydroamination

| Ligand | Yield (%) | Key Observations |

|---|---|---|

| Tris(pentafluorophenyl)phosphine | <20 | Low activity due to excessive σ-withdrawing effects |

| Tri(2-furyl)phosphine | <20 | Similar limitations |

| Dibromo(pentafluorophenyl)phosphine | Not tested | Hypothesized to perform poorly due to extreme electron deficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.